

In-depth Technical Guide to Fmoc-L-leucine N-Carboxyanhydride (NCA)

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Compound of Interest

Compound Name: *Fmoc-Leucine, NCA*

Cat. No.: *B136895*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-leucine N-carboxyanhydride (NCA), a key building block in modern peptide chemistry. It covers its chemical identity, synthesis, purification, and applications, with a focus on experimental protocols and quantitative data.

Core Compound Identification and Properties

Fmoc-L-leucine NCA is the N-carboxyanhydride derivative of the Fmoc-protected amino acid L-leucine. The introduction of the N-carboxyanhydride ring activates the amino acid for polymerization, while the fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, crucial for controlled peptide synthesis.

While a specific, universally recognized CAS number for Fmoc-L-leucine NCA is not readily available in public databases, it is referenced in chemical catalogs under identifiers such as CBNumber: CB22612171. For its precursor, Fmoc-L-leucine, the CAS number is 35661-60-0.

Molecular Structure:

Physicochemical Properties:

Quantitative data for Fmoc-L-leucine NCA is not extensively consolidated. The following table summarizes known properties of the parent compound, Fmoc-L-leucine, which serve as a

crucial reference.

Property	Value	Reference
Fmoc-L-leucine		
CAS Number	35661-60-0	
Molecular Formula	C ₂₁ H ₂₃ NO ₄	
Molecular Weight	353.41 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	152-156 °C	
Solubility	Soluble in DMF, DMSO	
Fmoc-L-leucine NCA		
CBNumber	CB22612171	[1]
Molecular Formula	C ₂₂ H ₂₁ NO ₅	
Molecular Weight	379.41 g/mol	

Synthesis and Purification Protocols

The synthesis of amino acid NCAs is primarily achieved through two established methods: the Leuchs method and the Fuchs-Farthing method. The latter, involving the phosgenation of the unprotected amino acid, is widely employed due to its efficiency and stereochemical retention.

General Experimental Protocol for the Synthesis of Fmoc-L-leucine NCA (Adapted Fuchs-Farthing Method)

This protocol is a generalized procedure and may require optimization. All operations should be carried out under anhydrous conditions in a well-ventilated fume hood.

Materials:

- Fmoc-L-leucine

- Triphosgene (or a solution of phosgene in toluene)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous hexane
- Inert gas (Argon or Nitrogen)

Procedure:

- **Suspension:** Suspend Fmoc-L-leucine (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.
- **Phosgenation:** To this suspension, add a solution of triphosgene (approximately 0.4 equivalents) in anhydrous THF dropwise at room temperature. The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 40-50 °C) to facilitate the reaction.
- **Monitoring:** The reaction progress is monitored by the dissolution of the solid Fmoc-L-leucine and the evolution of HCl gas (which should be neutralized through a bubbler). The reaction is typically complete within 2-4 hours.
- **Solvent Removal:** Once the reaction is complete, the solvent is removed under reduced pressure to yield a crude oil or solid.
- **Crystallization:** The crude product is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and precipitated by the addition of a non-polar solvent like hexane.
- **Isolation and Drying:** The resulting crystalline product is collected by filtration, washed with anhydrous hexane, and dried under high vacuum to yield Fmoc-L-leucine NCA.

Purification of Fmoc-L-leucine NCA

High purity of the NCA monomer is critical for successful polymerization. The primary methods for purification are recrystallization and flash column chromatography.

Recrystallization Protocol:

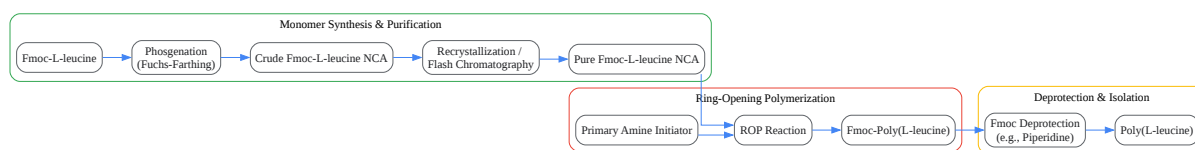
- Dissolve the crude Fmoc-L-leucine NCA in a minimal amount of a hot, anhydrous solvent in which it is soluble (e.g., ethyl acetate or THF).
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
- If crystallization is slow, add a small amount of a non-polar "anti-solvent" (e.g., hexane) dropwise until turbidity is observed.
- Collect the crystals by filtration, wash with cold, anhydrous anti-solvent, and dry under high vacuum.

Application in Polypeptide Synthesis: Ring-Opening Polymerization (ROP)

Fmoc-L-leucine NCA is a key monomer for the synthesis of poly(L-leucine) and other leucine-containing polypeptides through ring-opening polymerization (ROP). This process can be initiated by various nucleophiles, such as primary amines.

Experimental Workflow for ROP of Fmoc-L-leucine NCA

The following diagram illustrates a typical workflow for the synthesis of a polypeptide using Fmoc-L-leucine NCA.



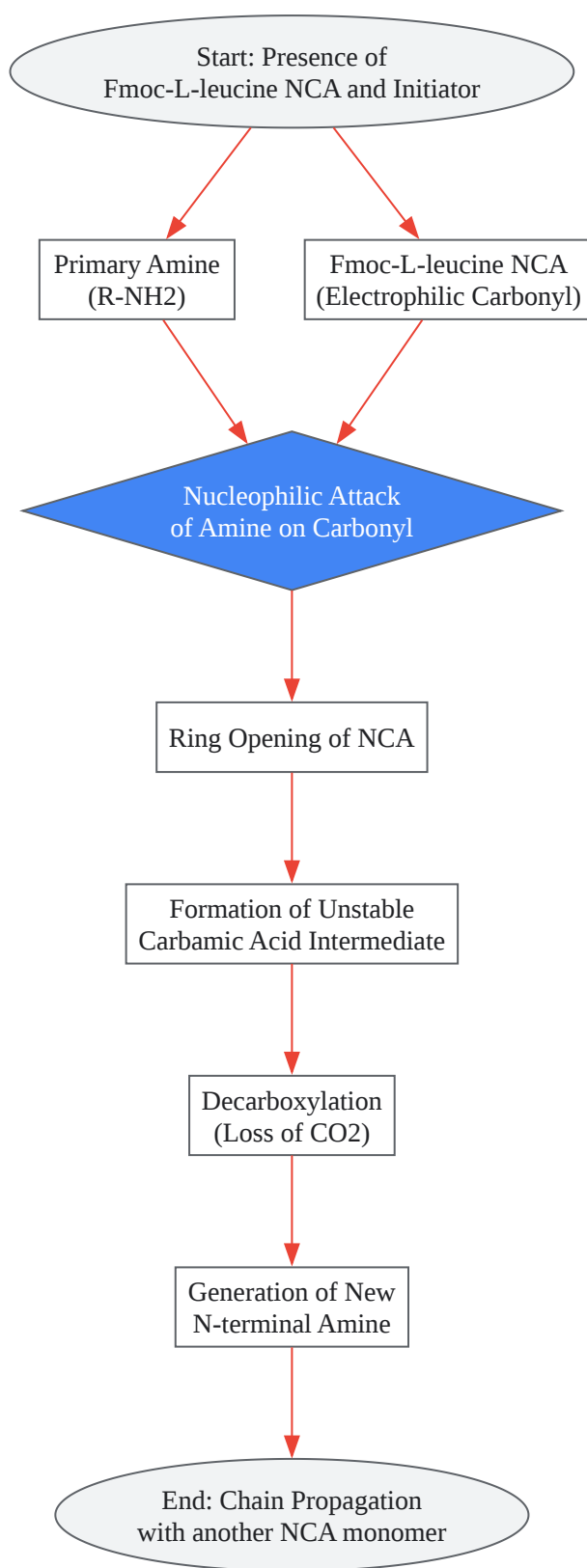
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Workflow for Polypeptide Synthesis using Fmoc-L-leucine NCA.

Logical Relationship in NCA Polymerization

Initiation

The initiation of the ring-opening polymerization of NCAs by a primary amine is a critical step that dictates the start of the polypeptide chain growth. The following diagram illustrates the logical progression of this initiation process.



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References

- 1. FMoc-Leu-NCA FMoc-L-Leucine N-carboxyanhydride [chemicalbook.com]
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